molecular formula C11H9N3O2 B2365215 1-(4-formylphenyl)-1H-pyrazole-3-carboxamide CAS No. 1341721-68-3

1-(4-formylphenyl)-1H-pyrazole-3-carboxamide

Cat. No. B2365215
CAS RN: 1341721-68-3
M. Wt: 215.212
InChI Key: RDQWDYXIXBHKDI-UHFFFAOYSA-N
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Description

“1-(4-formylphenyl)-1H-pyrazole-3-carboxamide” is a complex organic compound. It likely contains a pyrazole ring, which is a class of organic compounds with a five-membered aromatic ring with two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for “1-(4-formylphenyl)-1H-pyrazole-3-carboxamide” were not found, there are studies on the synthesis of similar compounds. For instance, a study reported the synthesis and antimicrobial activities of 40 novel 1,3-diphenyl pyrazole derivatives . Another study discussed the synthesis of covalent organic frameworks (COFs) using 1,3,5-tris(4-aminophenyl)benzene and 1,3,5-tris(4-formylphenyl)benzene .

Scientific Research Applications

Functionalization Reactions

  • The study by Yıldırım et al. (2005) demonstrated the conversion of 1H-pyrazole-3-carboxylic acid into corresponding 1H-pyrazole-3-carboxamides, highlighting the potential for synthesizing varied compounds using 1H-pyrazole derivatives. This emphasizes the versatility of 1H-pyrazole compounds in chemical synthesis (Yıldırım, Kandemirli, & Demir, 2005).

Microwave-assisted Synthesis

  • Sun Da-gui (2011) reported the microwave-assisted organic synthesis of new pyrazole derivatives from 3-amino-1H-pyrazole-4-carboxamide and 3-amino-1H-pyrazole-4-carboxylate, underlining the efficiency and innovation in synthesizing pyrazole derivatives (Sun Da-gui, 2011).

Nematocidal Evaluation

  • A study by Zhao et al. (2017) investigated pyrazole carboxamide derivatives for their potential use in agriculture, specifically for their nematocidal activity. This showcases the application of 1H-pyrazole derivatives in agricultural science (Zhao, Xing, Xu, Peng, & Liu, 2017).

Antimicrobial Properties

  • Research by Pitucha et al. (2011) on N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives revealed their potential as antimicrobial agents, particularly against various strains of Staphylococcus aureus. This indicates the possible medical applications of 1H-pyrazole derivatives (Pitucha, Kosikowska, Urszula, & Malm, 2011).

DNA-binding Interaction

  • The study by Lu et al. (2014) on 1H-pyrazole-3-carboxamide derivatives explored their DNA-binding interactions. This suggests a role in understanding the interactions at the molecular level, which could have implications for drug design (Lu, Ran, Lin, Jin, Jin, Li, Guo, Lu, & Wang, 2014).

Antifungal Research

  • Wang et al. (2020) focused on the development of pyrazole-4-formylhydrazine derivatives for targeting succinate dehydrogenase in fungal pathogens, showcasing the potential of 1H-pyrazole derivatives in developing antifungal agents (Wang, Wang, Qiu, Chen, Lu, Li, Yang, & Xue, 2020).

Synthesis and Characterization

Anticancer Activity

Future Directions

While specific future directions for “1-(4-formylphenyl)-1H-pyrazole-3-carboxamide” are not available, research in the field of covalent organic frameworks (COFs) is promising. These materials have potential applications in gas storage, water remediation, catalysis, energy storage, and drug delivery .

properties

IUPAC Name

1-(4-formylphenyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c12-11(16)10-5-6-14(13-10)9-3-1-8(7-15)2-4-9/h1-7H,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQWDYXIXBHKDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N2C=CC(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-formylphenyl)-1H-pyrazole-3-carboxamide

CAS RN

1341721-68-3
Record name 1-(4-formylphenyl)-1H-pyrazole-3-carboxamide
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